molecular formula C21H20N4O6S B2525001 4-isopropoxy-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 449793-04-8

4-isopropoxy-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2525001
CAS No.: 449793-04-8
M. Wt: 456.47
InChI Key: OHFWVFSRNRNTEI-UHFFFAOYSA-N
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Description

4-isopropoxy-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C21H20N4O6S and its molecular weight is 456.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Cytotoxicity Studies

  • Cytotoxic Heterocyclic Compounds

    Researchers have developed diaryl-substituted pyridine, pyrimidine, pyrazole, and isoxazole derivatives displaying promising cytotoxic activity against cancer cell lines, suggesting potential antitumor applications. These compounds were synthesized through reactions involving different nitrogen nucleophiles, indicating a broad scope for structural diversity and biological activity exploration (Mansour et al., 2020).

  • Bis-Pyrazoles and DNA Binding

    A series of bis-pyrazoles synthesized from 3,5-dimethyl pyrazole demonstrated DNA binding properties through molecular docking and spectroscopic techniques. This suggests their potential for gene therapy applications and as tools for studying DNA interactions (Reddy et al., 2017).

  • Benzothiazole Derivatives as Antitumor Agents

    Benzothiazole derivatives have shown selective cytotoxicity against tumorigenic cell lines, highlighting their promise as antitumor agents. This work illustrates the importance of structural modifications for enhancing biological activity and stability (Yoshida et al., 2005).

Antipyrine Derivatives

  • Antipyrine-like Derivatives: The study of antipyrine derivatives, including their synthesis, structural characterization, and interaction analysis, provides a foundation for understanding how similar compounds might interact with biological targets. Such investigations offer a starting point for designing molecules with desired biological activities (Saeed et al., 2020).

Properties

IUPAC Name

N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O6S/c1-13(2)31-17-9-3-14(4-10-17)21(26)22-20-18-11-32(29,30)12-19(18)23-24(20)15-5-7-16(8-6-15)25(27)28/h3-10,13H,11-12H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFWVFSRNRNTEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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